molecular formula C8H14N2O B12293669 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 1779428-05-5

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B12293669
CAS No.: 1779428-05-5
M. Wt: 154.21 g/mol
InChI Key: KPSLMMMHDPNHFH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H14N2O It features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a propanol group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal or 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanone.

    Reduction: Formation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamine.

    Substitution: Formation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl halides or amines.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-2-ol: Similar structure but with the hydroxyl group on a different carbon atom.

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole ring and the hydroxyl group allows for diverse interactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-8(4-3-5-11)7(2)10-9-6/h11H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLMMMHDPNHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779428-05-5
Record name 3-(3, 5-dimethyl-1H-pyrazol-4-yl) propan-1-ol
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